Cissampentin
Description
Historical Context of Discovery and Early Investigations of Cissampentin
This compound is a bisbenzylisoquinoline alkaloid that was first introduced to the scientific community in 1993. researchgate.netacs.orgkib.ac.cn It was isolated from the aerial parts of Cissampelos fasciculata, a plant belonging to the Menispermaceae family. researchgate.netnickgirls.comacs.org The initial identification and structural elucidation of this compound were accomplished through the detailed interpretation of various spectra. researchgate.net These early investigations established its foundational chemical identity as a member of the large bisbenzylisoquinoline alkaloid group. researchgate.net
The biosynthesis of related alkaloids in the Cissampelos genus, such as in Cissampelos pareira, involves the intermolecular oxidative coupling of precursor molecules. researchgate.net Following its initial discovery, this compound was also identified as a chemical constituent in the roots of Cissampelos pareira. researchgate.net Further research led to the isolation of its enantiomer, Cissampentine A, along with other new related bisbenzylisoquinoline alkaloids (Cissampentine B-D), from the roots of Cyclea tonkinensis. nih.govresearchgate.net The structural determination of these related compounds was established using NMR, high-resolution ESI-MS data, and circular dichroism (CD) spectra. nih.govresearchgate.net
Significance of Bisbenzylisoquinoline Alkaloids in Natural Product Chemistry
Bisbenzylisoquinoline alkaloids (BBIQs) represent one of the largest and most widely distributed classes of plant alkaloids, with estimates suggesting they comprise approximately 500 to 5500 distinct compounds. researchgate.netresearchgate.net These natural products are characteristic secondary metabolites in several plant families, including Menispermaceae, Annonaceae, Berberidaceae, Lauraceae, and Ranunculaceae, which are found predominantly in tropical and subtropical regions. researchgate.net Structurally, BBIQs consist of two benzylisoquinoline units linked together through one, two, or three diphenyl ether bridges or other linkages. researchgate.netresearchgate.net
The significance of this alkaloid class in natural product chemistry stems from their structural diversity and their broad spectrum of biological activities. researchgate.net For decades, compounds in this family have been a major focus of phytochemical and pharmacological research. researchgate.netwho.int They are known to exhibit numerous biological effects, including anticancer, anti-inflammatory, antimalarial, antioxidant, antimicrobial, antiviral, and immunomodulatory properties. researchgate.netresearchgate.netwho.intacs.org The diverse pharmacological profiles have made BBIQs a valuable source for drug discovery and development, with compounds like tetrandrine (B1684364) being investigated for cardiovascular effects and berbamine (B205283) for its potential in cancer therapy. who.intmdpi.com
Current State and Trajectories of Academic Inquiry for this compound
Current academic research on this compound and its analogues continues to explore their natural sources and pharmacological potential. A primary trajectory of inquiry involves the isolation of these compounds from various plant species and the screening for biological activity. For instance, studies on Cyclea tonkinensis have not only yielded this compound's enantiomer but have also demonstrated the cytotoxic potential of these alkaloids. nih.govresearchgate.net Specifically, Cissampentine A and Cissampentine D have shown cytotoxicity against the HCT-8 and Bel-7402 human tumor cell lines in vitro. nih.gov
The investigation extends to the broader family of bisbenzylisoquinoline alkaloids from other genera. Researchers are exploring their potential as antiadipogenic agents by observing their ability to suppress lipid accumulation in cells. acs.org Other studies focus on their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which is relevant for neurodegenerative diseases. tandfonline.com A significant aspect of current research is the scientific validation of the traditional uses of plants known to contain these alkaloids. researchgate.net This involves chemical fingerprinting of plant extracts to identify and quantify active compounds like this compound and correlating them with observed pharmacological activities. researchgate.net Future research aims to conduct more extensive preclinical and clinical trials to establish the efficacy and mechanisms of these compounds. researchgate.net
Defining the Scope of Research for Mechanistic Understanding
The scope of research focused on the mechanistic understanding of this compound and related bisbenzylisoquinoline alkaloids is shifting from broad pharmacological screening to elucidating specific molecular pathways. The primary goal is to understand how these compounds exert their biological effects at a cellular and molecular level. For cytotoxic compounds like Cissampentine A and D, research is aimed at identifying the precise mechanisms that lead to cancer cell death. nih.govresearchgate.net
For the broader BBIQ class, mechanistic studies have identified several modes of action. For example, the antihypertensive effects of tetrandrine are attributed to its role as a calcium channel blocker and its interaction with M receptors. who.intmdpi.com Other BBIQs, like neferine, have been found to exert antiadipogenic activity by downregulating the expression of key receptors such as peroxisome proliferator-activated receptor-gamma (PPARγ). acs.org The anti-inflammatory and antispasmodic actions of benzylisoquinoline alkaloids found in plants like Cissampelos pareira are also areas of active investigation. researchgate.net A crucial element of this research is the analysis of structure-activity relationships, which seeks to understand how the specific chemical structure of each alkaloid influences its biological activity and mechanism. kib.ac.cnwho.int This knowledge is vital for the potential design of new, more potent, and selective therapeutic agents based on the BBIQ scaffold.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H40N2O6 | mdpi.comnaturalproducts.netknapsackfamily.com |
| Molecular Weight | 608.2886 g/mol | knapsackfamily.comethernet.edu.et |
| CAS Registry Number | 147451-90-9 | knapsackfamily.com |
| Class | Bisbenzylisoquinoline Alkaloid | researchgate.netmdpi.com |
| Natural Source | Cissampelos fasciculata, Cissampelos pareira | researchgate.netresearchgate.net |
| Predicted Biosynthesis Precursor | L-Tyr (L-Tyrosine) | knapsackfamily.com |
Table 2: Investigated In Vitro Activity of this compound Analogues
| Compound | Activity Type | Cell Line | IC50 Value | Source |
| Cissampentine A | Cytotoxicity | HCT-8 (Human colon cancer) | 8.97 µM | nih.govresearchgate.net |
| Cissampentine D | Cytotoxicity | HCT-8 (Human colon cancer) | 9.73 µM | nih.gov |
| Cissampentine D | Cytotoxicity | Bel-7402 (Human liver cancer) | 5.36 µM | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H40N2O6 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
25,35-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.29,12.118,22.011,16.027,31]heptatriaconta-3(37),4,6(36),9(35),10,12(34),18(33),19,21,24,26,31-dodecaene-10,21-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-13-11-25-18-32(42-3)33-20-27(25)28(38)15-22-5-7-23(8-6-22)21-44-37-34(43-4)19-26-12-14-39(2)29(35(26)36(37)41)16-24-9-10-30(40)31(17-24)45-33/h5-10,17-20,28-29,40-41H,11-16,21H2,1-4H3 |
InChI Key |
AKLNQRORJGMFLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(COC5=C(C=C6CCN(C(C6=C5O)CC7=CC(=C(C=C7)O)O3)C)OC)C=C4)OC |
Synonyms |
cissampentin cissampentine A |
Origin of Product |
United States |
Isolation, Characterization, and Dereplication Methodologies of Cissampentin
Botanical Sourcing and Sustainable Collection of Cissampelos Species
Cissampentin is sourced from plants belonging to the Cissampelos genus (family Menispermaceae). This genus comprises around 30 species of climbing vines and shrubs found in tropical and subtropical regions of Asia, Africa, and the Americas. nih.govresearchgate.net Species such as Cissampelos pareira and Cissampelos sympodialis are well-documented sources of various bisbenzylisoquinoline alkaloids. frontiersin.orgnih.gov The roots and whole plant are the parts most frequently used for alkaloid extraction. nih.govnih.gov
The sustainable collection of Cissampelos species is crucial to ensure the long-term availability of the raw material and to minimize the ecological impact. Sustainable harvesting practices involve collecting plants in a manner that allows for their regeneration. This includes avoiding over-harvesting, collecting during the appropriate season to ensure plant viability, and leaving sufficient plant populations intact. nih.gov Local communities often possess traditional ecological knowledge that can inform sustainable collection protocols. nih.gov For any scientific or commercial endeavor, proper botanical authentication by a taxonomist is essential to confirm the species, and a voucher specimen is typically deposited in a recognized herbarium. chemrxiv.org
Extraction and Fractionation Techniques for Alkaloid Enrichment
The initial step in isolating this compound involves the extraction of total alkaloids from the dried and powdered plant material. A common and effective method is maceration or percolation with a polar solvent, typically methanol (B129727) or a hydroalcoholic mixture (e.g., ethanol:water 1:1 v/v). nih.govchemrxiv.org This process yields a crude extract containing a wide array of plant metabolites.
To enrich the alkaloidal content, a liquid-liquid acid-base extraction is employed. This classical technique leverages the basic nature of alkaloids. The process is generally as follows:
The crude extract is dissolved in an acidic aqueous solution (e.g., 3% HCl), which protonates the nitrogen atoms in the alkaloids, rendering them water-soluble as salts. sci-hub.st
This acidic solution is then washed with a non-polar organic solvent, such as n-hexane or chloroform (B151607), to remove neutral and weakly acidic compounds like fats, waxes, and terpenoids. chemrxiv.org
The aqueous phase, now containing the protonated alkaloids, is basified with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 8-10. frontiersin.orgsci-hub.st This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
Finally, the basified aqueous solution is extracted with a moderately polar organic solvent, such as chloroform or dichloromethane, to yield a total alkaloid fraction. chemrxiv.orgsci-hub.st Further fractionation can be achieved by partitioning between immiscible solvents of varying polarities, like n-butanol and water, to separate alkaloids based on their polarity. chemrxiv.org
This enrichment process significantly reduces the complexity of the mixture, facilitating the subsequent purification steps.
| Step | Procedure | Purpose | Typical Solvents |
|---|---|---|---|
| 1. Crude Extraction | Percolation or maceration of dried plant material. | Extract all soluble metabolites. | Methanol, Ethanol/Water |
| 2. Acidification & Washing | Dissolve extract in acidic water and wash with a non-polar solvent. | Convert alkaloids to salts and remove non-polar impurities. | Aqueous HCl, n-Hexane |
| 3. Basification | Increase the pH of the aqueous layer. | Convert alkaloid salts back to their free base form. | Ammonium Hydroxide |
| 4. Final Extraction | Extract the basified aqueous layer with a moderately polar solvent. | Isolate the enriched total alkaloid fraction. | Chloroform, Dichloromethane |
Advanced Chromatographic Purification Strategies for this compound Isolation
The enriched alkaloid fraction is a complex mixture of structurally similar compounds. Therefore, advanced chromatographic techniques are required to isolate this compound in its pure form.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of bisbenzylisoquinoline alkaloids. nih.gov Due to the complexity of the alkaloid fraction, preparative HPLC is often necessary. frontiersin.orgresearchgate.net
A typical HPLC method for the separation of these alkaloids involves a reversed-phase column (e.g., C18) with a gradient elution system. frontiersin.org The mobile phase often consists of a mixture of an organic solvent (like methanol or acetonitrile) and water, with a modifier to improve peak shape and resolution. frontiersin.orgresearchgate.net Since alkaloids can exhibit poor peak shape under acidic conditions, the mobile phase is often basified, for instance, with ammonium hydroxide to a pH of 8.0. frontiersin.orgnih.gov Detection is commonly performed using a UV detector at a wavelength where the aromatic chromophores of the alkaloids absorb, such as 278 nm. frontiersin.org By collecting the fractions corresponding to specific peaks, the pure compound can be isolated.
Before HPLC, preliminary separation is often performed using column chromatography techniques. Flash chromatography over silica (B1680970) gel is a common first step, using a gradient of solvents like chloroform and methanol to separate the total alkaloid fraction into several sub-fractions of decreasing complexity. chemrxiv.orgsci-hub.st
Countercurrent chromatography (CCC) is another valuable liquid-liquid separation technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. nih.govnih.gov This method is particularly well-suited for the purification of alkaloids. researchgate.netdntb.gov.ua In CCC, a biphasic solvent system is selected, where one liquid serves as the stationary phase and the other as the mobile phase. The choice of the solvent system is critical and is based on the partition coefficient (K) of the target compound. researchgate.net For alkaloids, solvent systems often consist of chloroform or dichloromethane, water, and sometimes methanol, with the pH of the aqueous phase adjusted to control the partitioning of the basic compounds. researchgate.net
Spectroscopic Techniques for Structural Elucidation of this compound
Once this compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of complex organic molecules like bisbenzylisoquinoline alkaloids. nih.govtandfonline.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign the structure.
1D NMR: The ¹H NMR spectrum provides information about the number and chemical environment of protons, including characteristic signals for aromatic protons, methoxy (B1213986) groups, and N-methyl groups. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org
2D NMR: Due to the structural complexity and potential for signal overlap in 1D spectra, 2D NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connections between adjacent protons within a spin system, such as in the isoquinoline (B145761) rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different fragments of the molecule, such as linking methoxy protons to their corresponding aromatic carbons and establishing the connectivity across the diphenyl ether linkages that characterize this class of alkaloids.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry and conformation of the molecule. nih.gov
The data below is an illustrative example of the kind of NMR data that would be obtained for a bisbenzylisoquinoline alkaloid, showing typical chemical shift ranges for key functional groups.
| Group Type | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| Aromatic Protons (Ar-H) | 6.0 - 7.5 | 110 - 150 | Correlate to other aromatic carbons and carbons of ether linkages. |
| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 | Correlate to the aromatic carbon they are attached to. |
| N-Methyl Protons (N-CH₃) | 2.2 - 2.8 | 40 - 50 | Correlate to adjacent carbons in the isoquinoline core. |
| Aliphatic Protons (-CH₂-, -CH-) | 2.5 - 4.5 | 25 - 65 | Show COSY correlations with adjacent protons. |
Combined with data from Mass Spectrometry (MS) to determine the molecular formula and fragmentation pattern, these NMR experiments allow for the complete and unambiguous structural determination of this compound. tandfonline.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry was pivotal in determining the elemental composition of cissampareine (B15477827). Initial studies using mass spectrometry confirmed a molecular formula of C₃₇H₃₈N₂O₆. researchgate.netresearchgate.net This technique provides the exact mass of the parent ion, allowing for the calculation of a precise molecular formula, which is a critical first step in the structural elucidation of a novel compound.
The high-resolution data distinguishes the compound from other molecules that might have the same nominal mass, thereby offering a high degree of confidence in the assigned molecular formula. This information, combined with other spectroscopic data, laid the groundwork for piecing together the complex bisbenzylisoquinoline skeleton.
Interactive Data Table: HRMS Data for Cissampareine
| Parameter | Value | Reference |
| Molecular Formula | C₃₇H₃₈N₂O₆ | researchgate.netresearchgate.net |
| Molecular Weight | 606.72 g/mol |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
While specific CD spectral data for cissampareine is not detailed in the available seminal literature, the assignment of its absolute configuration was achieved through chemical degradation studies and comparison with related compounds of known stereochemistry. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided key insights into the functional groups and the chromophoric system of cissampareine.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the vibrational frequencies of its bonds. For cissampareine, IR analysis indicated the presence of a hindered phenolic hydroxyl group. researchgate.net This functional group is a key feature of its chemical structure and reactivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which is related to its electronic transitions. The UV spectrum of cissampareine is characteristic of the bisbenzylisoquinoline alkaloid skeleton. Functional group analysis and other spectral evidence also pointed towards a 3,4-dihydroisoquinoline (B110456) partial structure within the molecule. researchgate.net
Interactive Data Table: Spectroscopic Data for Cissampareine
| Spectroscopic Technique | Key Findings | Reference |
| Infrared (IR) | Presence of a hindered phenolic hydroxyl group | researchgate.net |
| Ultraviolet-Visible (UV-Vis) | Characteristic of a bisbenzylisoquinoline skeleton; evidence of a 3,4-dihydroisoquinoline moiety | researchgate.net |
Crystallographic Analysis for Definitive Structural Assignment
While spectroscopic methods provide substantial information about a molecule's structure, X-ray crystallography offers the most definitive and unambiguous structural assignment. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise three-dimensional arrangement of the atoms and their connectivity.
Currently, there is no publicly available crystallographic data for cissampareine in the primary literature. The structural elucidation of cissampareine was accomplished and confirmed through a combination of the spectroscopic methods mentioned above and chemical degradation studies, which were standard and powerful approaches at the time of its discovery. researchgate.net
Biosynthetic Pathways and Precursor Studies of Cissampentin
Proposed Biogenetic Routes to Bisbenzylisoquinoline Alkaloid Scaffolds
The biogenesis of bisbenzylisoquinoline alkaloids is a multi-step process that begins with the formation of the core benzylisoquinoline skeleton. The common precursor to all BIAs is (S)-norcoclaurine, which is formed through a Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine. uchile.cloup.com A series of tailoring reactions, including O-methylation, N-methylation, and hydroxylation, then generate various monomeric BIA intermediates. mdpi.com
The key step in forming the bisBIA scaffold is the oxidative coupling of two monomeric BIA units. rsc.org For many bisBIAs, the immediate precursors are enantiomers of N-methylcoclaurine. researchgate.net For instance, the biosynthesis of berbamunine (B191780) involves the coupling of one molecule of (R)-N-methylcoclaurine with one molecule of (S)-N-methylcoclaurine. researchgate.net These coupling reactions, catalyzed by specific enzymes, can form diaryl ether or biphenyl (B1667301) linkages, creating the characteristic "head-to-head" or "tail-to-tail" bridged structures of bisBIA alkaloids. uni-muenchen.deresearchgate.net The structural diversity within the bisBIA family, including compounds like cissampentin, arises from the different monomeric units used, the stereochemistry of these precursors, and the specific positions of the intermolecular linkages. rsc.orgwho.int
Enzymatic Mechanisms in this compound Formation
The formation of the defining diaryl ether bonds in bisbenzylisoquinoline alkaloids is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net These heme-containing enzymes are crucial for generating the structural diversity of alkaloids by catalyzing a wide range of oxidative reactions. nih.govtandfonline.com
Within the vast CYP450 superfamily, the CYP80 family is specifically associated with BIA biosynthesis. mdpi.comoup.com Berbamunine synthase (CYP80A1), for example, was the first C-O phenol-coupling enzyme identified in bisBIA biosynthesis. researchgate.net It catalyzes the regioselective and stereospecific coupling of (R)- and (S)-N-methylcoclaurine to form berbamunine. researchgate.net Similarly, enzymes from the CYP80G subfamily are known to catalyze intramolecular C-C phenol (B47542) coupling to form aporphine (B1220529) alkaloids, which are structurally related to BIAs, and are also implicated in bisBIA formation. researchgate.netmdpi.com Studies on sacred lotus (B1177795) (Nelumbo nucifera) have shown that NnCYP80A can catalyze the C-O coupling of both (R)- and (S)-N-methylcoclaurine to produce bisbenzylisoquinoline alkaloids, while NnCYP80G catalyzes C-C coupling reactions. researchgate.netmdpi.com
| Enzyme Type | Enzyme Name Example | Function in BisBIA Pathway | References |
| Norcoclaurine Synthase (NCS) | NnNCS | Catalyzes the initial Pictet-Spengler condensation to form the core BIA skeleton. | researchgate.netoup.com |
| O-methyltransferase (OMT) | Norcoclaurine 6-O-methyltransferase (6OMT) | Adds methyl groups to hydroxyl moieties on the BIA core (e.g., converting norcoclaurine to coclaurine). | mdpi.comresearchgate.net |
| N-methyltransferase (NMT) | Coclaurine (B195748) N-methyltransferase (CNMT) | Adds a methyl group to the nitrogen atom (e.g., converting coclaurine to N-methylcoclaurine). | researchgate.netresearchgate.net |
| Cytochrome P450 | Berbamunine Synthase (CYP80A1) | Catalyzes the intermolecular C-O phenol coupling of two N-methylcoclaurine units to form the bisBIA scaffold. | researchgate.net |
| Cytochrome P450 | CYP80G Family | Catalyzes phenol-coupling reactions, leading to bisBIA or aporphine alkaloid skeletons. | researchgate.netmdpi.commdpi.com |
Isotopic Labeling and Precursor Incorporation Studies
Feeding studies using isotopically labeled precursors are a classical and powerful method for elucidating biosynthetic pathways. nih.gov Such experiments have been instrumental in confirming the biogenetic origins of the bisbenzylisoquinoline alkaloid framework.
In seminal studies on bisBIA-producing cell cultures of Berberis stolonifera, various ¹⁴C-labeled compounds were administered to trace their incorporation into the final products. uchile.cl The results demonstrated that L-tyrosine is a primary precursor, labeling both the isoquinoline (B145761) and benzyl (B1604629) portions of the berbamunine molecule. uchile.cl More specific precursors were also tested, revealing key insights into the dimerization step:
Tyramine was incorporated almost exclusively into the isoquinoline-derived portion of the dimer. uchile.cl
(R)-N-Methylcoclaurine showed the highest incorporation rate into berbamunine, confirming its role as a direct and efficient precursor. uchile.cl
(S)-N-Methylcoclaurine was also incorporated, but to a lesser extent, and was shown to be a precursor for the (S)-half of the berbamunine molecule. uchile.cl
These precursor incorporation studies are summarized in the table below.
| Labeled Precursor Fed | Plant/Cell Culture | Major BisBIA Analyzed | Key Finding | References |
| ¹⁴C-L-Tyrosine | Berberis stolonifera | Berbamunine | Efficiently incorporated, labeling both halves of the dimer. | uchile.cl |
| ¹⁴C-Tyramine | Berberis stolonifera | Berbamunine | Primarily labels the isoquinoline-derived unit. | uchile.cl |
| ¹⁴C-(R)-N-Methylcoclaurine | Berberis stolonifera | Berbamunine | High incorporation, suggesting it is a primary precursor to the (R)-half. | uchile.cl |
| ¹⁴C-(S)-N-Methylcoclaurine | Berberis stolonifera | Berbamunine | Incorporated into the (S)-half; also diverted to protoberberine alkaloids. | uchile.cl |
These experiments provide definitive evidence that bisbenzylisoquinoline alkaloids like berbamunine are formed via the stereospecific coupling of distinct (R)- and (S)-benzylisoquinoline monomers. uchile.cl The principles derived from these studies are foundational to understanding the biosynthesis of other bisBIAs, including this compound.
Genetic and Genomic Approaches to Biosynthetic Gene Cluster Identification
Advances in sequencing and 'omics' technologies have revolutionized the discovery of genes involved in specialized metabolite biosynthesis. mdpi.comresearchgate.net For many plant natural products, the genes encoding the enzymes of a specific pathway are physically co-located in the genome, forming what is known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org This genomic architecture facilitates the coordinated regulation and inheritance of the entire pathway.
Transcriptome analysis and gene co-expression studies in BIA-producing plants have successfully identified candidate genes, including those for this compound-like molecules. mdpi.commdpi.com For example, by comparing gene expression profiles in different tissues or under different conditions, researchers can pinpoint genes whose expression patterns correlate with alkaloid accumulation. mdpi.com
Genomic analyses of plants from the Stephania genus, a known source of bisBIAs, have led to the identification of BGCs containing key enzyme-encoding genes. mdpi.comfrontiersin.org These clusters often include genes for CYP80s, O-methyltransferases (OMTs), and N-methyltransferases (NMTs), which are all essential for bisBIA synthesis. mdpi.com The identification of these clusters provides a genetic blueprint for the production of these complex alkaloids and offers a powerful tool for pathway elucidation and metabolic engineering. nih.govbiorxiv.org The discovery of a gene cluster for cepharanthine, a bisBIA from Stephania japonica, underscores the power of these genomic approaches in untangling the complex biosynthetic networks leading to molecules structurally related to this compound. frontiersin.orgnih.gov
Synthetic Chemistry Approaches to Cissampentin and Its Analogues
Total Synthesis Strategies for the Cissampentin Core Structure
The total synthesis of complex alkaloids like this compound is a significant challenge that drives the development of novel synthetic methodologies. rsc.org Strategies often focus on the modular and efficient assembly of the constituent tetrahydroisoquinoline (THIQ) units and the strategic formation of the crucial diaryl ether linkages. rsc.orgbohrium.com
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. researchgate.netsemanticscholar.org For macrocyclic bisbenzylisoquinoline alkaloids, the analysis typically involves several key disconnections:
Diaryl Ether Linkages: The macrocycle is opened by disconnecting the diaryl ether bonds. These bonds are typically formed in the forward synthesis via transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation or, more recently, Suzuki-Miyaura and Buchwald-Hartwig couplings. uni-muenchen.dersc.orgbohrium.com
Tetrahydroisoquinoline (THIQ) Moieties: The individual benzylisoquinoline units are further simplified by disconnecting the THIQ ring system. Two classical name reactions are central to this disconnection:
Pictet-Spengler Reaction: This involves the cyclization of a β-phenethylamine with an aldehyde or ketone, a powerful method for constructing the THIQ skeleton in one pot. uni-muenchen.de N-acyl Pictet-Spengler reactions are often used to enhance the reactivity of the cyclization precursor. rsc.orgresearchgate.net
Bischler-Napieralski Reaction: This strategy involves the cyclization of an N-acylated β-phenethylamine using a dehydrating agent (e.g., POCl₃ or PCl₅), followed by reduction of the resulting 3,4-dihydroisoquinoline (B110456) to the THIQ. uni-muenchen.dearkat-usa.org
This modular approach allows for the synthesis of the two benzylisoquinoline monomers separately, which are then coupled to form the final bisbenzylisoquinoline structure. A representative retrosynthetic plan for a generic BIA macrocycle is shown below.
Table 1: Key Retrosynthetic Disconnections for Bisbenzylisoquinoline Alkaloids
| Disconnection | Forward Reaction | Key Intermediates |
|---|---|---|
| Macrocyclic Diaryl Ether | Intramolecular Ullmann or Suzuki-Miyaura Coupling | Seco-BIA with appropriate functional groups (e.g., phenol (B47542) and aryl halide) |
| Inter-unit Diaryl Ether | Intermolecular Ullmann Coupling | Two functionalized benzylisoquinoline monomers |
This table summarizes the primary disconnection strategies used in planning the synthesis of BIA natural products.
Bisbenzylisoquinoline alkaloids typically possess two stereogenic centers at the C-1 and C-1' positions. uni-muenchen.de The control of the absolute and relative stereochemistry at these centers is a critical aspect of their total synthesis. Several strategies have been developed to achieve this:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be attached to the synthetic intermediate to direct the stereochemical outcome of a key reaction, such as the Bischler-Napieralski cyclization, after which the auxiliary is removed. mun.ca
Asymmetric Catalysis: The development of catalytic asymmetric methods has been a major advance. For instance, the Noyori asymmetric transfer hydrogenation can be used to reduce a dihydroisoquinoline intermediate enantioselectively to build the THIQ core. acs.org More recently, chemoenzymatic strategies have emerged as powerful tools. An enzymatic stereoselective Pictet-Spengler reaction can produce enantiopure benzylisoquinoline monomers on a gram scale, paving the way for the efficient asymmetric synthesis of various BIAs. bohrium.comresearchgate.netresearchgate.net
The choice of strategy depends on the specific target molecule and the desired efficiency and scalability of the synthesis.
Late-stage diversification refers to the modification of a complex molecule, such as a nearly complete natural product, to generate a range of analogues. nih.govacs.org In the context of BIA synthesis, the final macrocyclization is a key late-stage event.
The formation of the diaryl ether bonds that close the macrocycle is often challenging due to steric hindrance. Key reactions employed for this transformation include:
Ullmann Condensation: This classical copper-catalyzed coupling of a phenol with an aryl halide is the most common method for forming the diaryl ether linkages in BIA synthesis. rsc.orgbohrium.com While effective, it often requires harsh reaction conditions.
Suzuki-Miyaura and Buchwald-Hartwig Couplings: These palladium-catalyzed cross-coupling reactions offer milder conditions and greater functional group tolerance for C-O bond formation. uni-muenchen.de
Oxidative Phenol Dimerization: Biomimetic approaches using oxidative coupling can selectively form sterically hindered diaryl ether bonds, mimicking the proposed biosynthetic pathway. bohrium.comresearchgate.net
Once the macrocyclic core is established, further modifications can be made to peripheral functional groups, allowing for the synthesis of a library of related natural products and non-natural analogues from a common late-stage intermediate. researchgate.netacs.org
Semi-synthetic Modification and Derivatization of this compound
Semi-synthesis is a powerful strategy in drug discovery where a complex natural product, isolated in sufficient quantities from a natural source, is used as a starting material for chemical modifications. asm.org This approach leverages nature's ability to create complex scaffolds and allows chemists to generate novel analogues with potentially improved properties, such as enhanced potency, better solubility, or reduced toxicity. worktribe.comtandfonline.com
For bisbenzylisoquinoline alkaloids, semi-synthesis has been successfully applied to compounds like tetrandrine (B1684364) and cycleanine (B150056). nih.govscielo.br Modifications often target reactive functional groups or positions amenable to selective functionalization. For a molecule like this compound, potential modifications could include:
N-alkylation or N-acylation of the secondary amine groups in the THIQ rings.
O-alkylation or O-acylation of any free phenolic hydroxyl groups.
Aromatic substitution on the electron-rich benzene (B151609) rings.
For example, a simple two-step semi-synthesis was used to create aminoalkyl analogues of cycleanine. nih.gov The natural product was first subjected to a Blanc chloromethylation at the C-5 position, followed by a nucleophilic substitution with an amine to install the new side chain. nih.gov Such modifications have been shown to significantly improve the antiplasmodial and anti-cancer activities of the parent alkaloids. worktribe.comnih.gov
Design and Synthesis of this compound Analogues for Mechanistic Probes
The design and synthesis of analogues are crucial for understanding a molecule's mechanism of action and for structure-activity relationship (SAR) studies. researchgate.net Mechanistic probes are specifically designed analogues, often incorporating reporter tags (like fluorescent dyes or clickable handles) or reactive groups, to identify cellular targets and investigate biological pathways. mdpi.com
The synthesis of BIA analogues often follows a modular approach, where different building blocks can be combined to systematically vary the structure. rsc.orgresearchgate.net For instance, in a modular synthesis of tetrandrine analogues, different benzyl (B1604629) and phenethylamine (B48288) precursors were used to explore the impact of substituents on biological activity. researchgate.net This approach allows for the creation of compounds where specific parts of the molecule are altered to probe their importance for function.
To efficiently explore the chemical space around a natural product scaffold, chemists often generate focused libraries. A focused library is a collection of compounds designed with a specific biological target or therapeutic goal in mind, rather than a random assortment of molecules.
For a scaffold like this compound, a focused library could be generated by:
Scaffold Decoration: Starting with a common core intermediate from a total or semi-synthesis, various functional groups ("decorators") are added in parallel fashion.
Modular Assembly: Different pre-functionalized building blocks (e.g., various substituted phenethylamines and phenylacetic acids) are combined to create a diverse set of final products. rsc.orgacs.org
These libraries can then be screened in high-throughput assays to identify "hits"—compounds with desired biological activity. This strategy allows for a systematic exploration of SAR and can accelerate the identification of lead compounds for further development. acs.orgresearchgate.net
Table 2: Key Compounds Mentioned
| Compound Name | Class / Type |
|---|---|
| This compound | Bisbenzylisoquinoline Alkaloid |
| Tetrandrine | Bisbenzylisoquinoline Alkaloid |
| Isotetrandrine | Bisbenzylisoquinoline Alkaloid |
| Cycleanine | Bisbenzylisoquinoline Alkaloid |
| Berbamunine (B191780) | Bisbenzylisoquinoline Alkaloid |
| Verapamil | P-gp Inhibitor (Reference Compound) |
| Doxorubicin | Chemotherapeutic Agent |
This table lists the key chemical compounds and their classifications as referenced in the text.
Molecular and Cellular Pharmacological Research of Cissampentin Preclinical
Investigation of Molecular Targets and Ligand-Receptor Interactions
Protein-Ligand Interaction Mapping
Detailed protein-ligand interaction mapping for Cissampentin is an area of ongoing research. The goal of such studies is to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex formed between a ligand like this compound and its protein target. unpad.ac.id Techniques like proteolytic fragmentation combined with hydrogen/deuterium exchange-mass spectrometry (HDX-MS) and in vivo chemical crosslinking followed by affinity purification and differential mass spectrometry can be employed to identify and map these interaction interfaces. nih.govnih.gov
Computational methods, including geometric deep learning and molecular docking simulations, are increasingly used to predict and visualize these interactions. ias.ac.inresearchgate.net These in silico approaches can generate 2D and 3D models of the protein-ligand complex, highlighting the key amino acid residues involved in binding. unpad.ac.idresearchgate.net The development of comprehensive databases of ligand-receptor interactions further aids in predicting and understanding these complex biological communications. rna-society.orgbiorxiv.orggithub.ionih.gov While in silico analyses have postulated high binding affinities of this compound for certain parasitic kinases, detailed experimental mapping of these interactions has not yet been published. researchgate.net
Cellular Mechanistic Studies in In Vitro Models
Effects on Cell Cycle Progression and Cell Proliferation
Research into the cellular effects of compounds from the Cissampelos genus has provided insights into their potential impact on cell cycle and proliferation. For example, Isoliensinine, a bisbenzylisoquinoline alkaloid structurally related to compounds found in Cissampelos species, has been identified as a potent inhibitor of the G1 phase of the cell cycle. researchgate.net This suggests that compounds from this class may exert their effects by halting cell division at a critical checkpoint.
While direct studies on this compound's effect on the cell cycle are not extensively detailed in the available literature, its predicted interaction with mitotic division protein kinases in P. falciparum (Pfnek1, Pfmap2, Pfclk1, and Pfclk4) strongly implies a role in disrupting cell cycle progression in this parasite. researchgate.net In malaria parasites, male gametogenesis involves rapid proliferation with three rounds of genome replication and endomitosis, processes that are likely to be sensitive to inhibitors of key cell cycle kinases. nih.gov The inhibition of these kinases by this compound would be expected to block the transition from the trophozoite to the schizont stage in the asexual life cycle, thereby inhibiting parasite replication. researchgate.net
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)
The cytotoxic effects of this compound and related alkaloids suggest an ability to induce programmed cell death. A new bisbenzylisoquinoline alkaloid, this compound, was isolated from Cissampelos fasciculata. researchgate.net While specific studies detailing the apoptotic or necrotic pathways induced by this compound are limited, the cytotoxic activity of related compounds against various cancer cell lines has been documented. For instance, Cissampentine A, an enantiomer of this compound, and Cissampentine D, isolated from Cyclea tonkinensis, exhibited cytotoxicity against the HCT-8 tumor cell line with IC50 values of 8.97 and 9.73 µM, respectively. researchgate.net Another compound from Cissampelos pareira displayed potent cytotoxicity against human colon cancer (HT29) cells with an IC50 value of 7.89 µM. researchgate.net
The induction of programmed cell death is a common mechanism for anticancer agents. G protein-coupled receptors (GPCRs), which can be targeted by various ligands, are known to play a role in cellular processes including apoptosis. revvity.co.jp The cytotoxic effects observed for this compound's analogues against cancer cells imply that induction of apoptosis or other cell death pathways is a likely mechanism of action, though further specific research is needed to confirm the precise pathways involved.
Table of Compounds Mentioned
| Compound Name |
|---|
| Acetylcholine |
| Berberine |
| This compound |
| Cissampentine A |
| Cissampentine D |
Modulation of Intracellular Signaling Cascades
Preclinical research into bisbenzylisoquinoline alkaloids (BBIAs), the class of compounds to which this compound belongs, reveals significant modulation of various intracellular signaling cascades crucial for cell regulation. Phytochemicals, including these alkaloids, are understood to exert their effects by regulating pathways associated with cell survival, inflammation, apoptosis, and metastasis. nih.govresearchgate.net While direct studies on this compound are limited, research on analogous BBIAs provides a strong indication of its potential mechanisms.
For instance, alkaloids such as liensinine, isoliensinine, and neferine, which are structurally related to this compound, have been shown to activate MAP kinases, a key family of proteins involved in cellular responses to external stimuli. nih.govresearchgate.net The modulation of these pathways can lead to downstream effects like the induction of apoptosis in cancer cells. nih.govresearchgate.net Other related BBIAs have been found to regulate the ORAI2/Akt pathway, which is involved in cell proliferation and migration. researchgate.netjst.go.jp
Furthermore, the anticancer potential of BBIAs has been linked to their ability to modulate diverse signaling pathways, a critical feature for developing therapies against complex diseases like cancer. nih.gov Some BBIAs have demonstrated the ability to activate p53-dependent apoptotic signaling, a vital pathway for tumor suppression. mdpi.com The extracellular matrix (ECM) is a primary source of external signals that influence these intracellular pathways, and its components act as ligands for cell surface receptors that trigger these cascades. nih.gov The activation of G protein-coupled receptors (GPCRs) can also modulate intracellular cAMP levels, affecting cell cycle progression through the PKA and CREB transcription factor pathways. researchgate.net In T lymphocytes, the T-cell receptor (TCR) initiates signaling cascades involving kinases like Lck and ZAP70, which are crucial for immune responses and can be modulated by various compounds. frontiersin.org
Table 1: Examples of Bisbenzylisoquinoline Alkaloids and Their Effects on Signaling Pathways
| Alkaloid | Signaling Pathway Modulated | Reported Effect | Reference |
|---|---|---|---|
| Liensinine, Isoliensinine, Neferine | MAP Kinase Pathway | Activation, leading to autophagy and apoptosis | nih.govresearchgate.net |
| Berbamine (B205283) | p53-dependent apoptotic signaling | Activation and induction of apoptosis in cancer cells | mdpi.com |
| Various BBIAs | ORAI2/Akt Pathway | Regulation of vascular smooth muscle cell migration and proliferation | researchgate.netjst.go.jp |
| Tetrandrine (B1684364) | Anti-inflammatory pathways | Inhibition of NO production in microglial cells | rsc.org |
Investigation of Autophagy and Other Cellular Processes
Autophagy, a fundamental cellular process for degrading and recycling cellular components, is a significant target of bisbenzylisoquinoline alkaloids (BBIAs). nih.govresearchgate.net Research has shown that several BBIAs, including neferine, liensinine, and isoliensinine, can induce autophagy, which often precedes apoptotic cell death in cancer models. nih.govresearchgate.net Neferine, for example, has been observed to induce autophagy, which may contribute to its neuroprotective effects. rsc.org
Mechanistically, BBIAs have been found to interfere with key steps in the autophagic process. A recent study demonstrated that certain BBIAs inhibit the fusion of autophagosomes with lysosomes. researchgate.netduke.edu This disruption of autophagic flux is a critical mechanism that can lead to cell death and is a key part of their antiviral activity against flaviviruses. researchgate.netduke.edu Furthermore, the BBIA hayatine, which is also isolated from Cissampelos pareira, is being investigated as a potential inhibitor of mTORC1, a central regulator of cell growth and autophagy. researchgate.net By disrupting the interaction between mTORC1 and its lysosomal adaptor proteins, hayatine may offer a novel way to induce autophagy and inhibit cancer cell growth. researchgate.net The induction of autophagy is a recognized mechanism through which phytochemicals can exert anti-carcinogenic effects. nih.govresearchgate.net
Mechanistic Investigations in In Vitro and In Vivo Preclinical Models
Antiplasmodial Activity and Mechanism in Parasite Culture Models
The antiplasmodial potential of alkaloids from the Cissampelos genus, the source of this compound, is well-documented and provides scientific validation for their traditional use in treating malaria. researchgate.netnih.gov Studies on Cissampelos pareira extracts have demonstrated significant activity against both chloroquine-sensitive (3D7/NF54) and chloroquine-resistant (INDO/ENT30) strains of Plasmodium falciparum. nih.govresearchgate.net
The mechanism of this activity is largely attributed to the presence of isoquinoline (B145761) alkaloids. nih.govjournalejmp.com Specifically, the bisbenzylisoquinoline alkaloid hayatinine, isolated from the roots of C. pareira, has shown very promising antiplasmodial activity, with IC50 values of 0.509 µM against the 3D7 strain and 0.41 µM against the INDO strain. nih.govresearchgate.net Other alkaloids from the plant, such as magnocurarine (B150353) and cissamine, also exhibit antiplasmodial effects. nih.gov The collective findings suggest that the potent antiplasmodial action of extracts from this genus is due to its rich content of BBIAs. researchgate.netrsc.orgsdiarticle5.com
Table 2: Antiplasmodial Activity of Alkaloids from Cissampelos pareira
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Hayatinine | 3D7 (chloroquine-sensitive) | 0.509 | nih.gov |
| INDO (chloroquine-resistant) | 0.41 | nih.gov | |
| Magnocurarine | 3D7 (chloroquine-sensitive) | 12.54 | nih.gov |
| INDO (chloroquine-resistant) | 12.51 | nih.gov | |
| Cissamine | 3D7 (chloroquine-sensitive) | 8.76 | nih.gov |
| INDO (chloroquine-resistant) | 47.34 | nih.gov |
Antimycobacterial Activity and Mechanistic Pathways
Bisbenzylisoquinoline alkaloids (BBIAs), as a class, are recognized for a wide spectrum of biological activities, including antibacterial effects. researchgate.netscielo.br This broad activity suggests that these alkaloids, which include this compound, could be responsible for the antimycobacterial properties observed in extracts of plants from the Menispermaceae family. researchgate.netresearchgate.net While direct mechanistic studies on this compound against mycobacteria are not yet available, the known antibacterial action of related BBIAs provides a strong rationale for investigating its potential in this area. researchgate.net
Mechanisms of Activity in Tumor Cell Lines (e.g., HCT-8, A549)
Research has demonstrated the direct cytotoxic effects of a this compound enantiomer in a human colon cancer cell line. In vitro studies on Cissampentine A, an enantiomer of this compound, showed notable cytotoxicity against the HCT-8 ileocecal adenocarcinoma cell line, with a reported IC50 value of 8.97 µM. researchgate.netresearchgate.netresearchgate.net The HCT-8 cell line is a well-established model in colorectal cancer research, used to study cancer cell proliferation, apoptosis, and chemoresistance. cytion.com
The A549 cell line, derived from a human lung carcinoma, is another critical model in cancer research, particularly for studying non-small cell lung cancer (NSCLC). bcrj.org.brijpsonline.com While direct studies of this compound on A549 cells have not been reported, this cell line is frequently used to investigate mechanisms of drug resistance and the effects of novel compounds on signaling pathways. nih.govnih.govmedsci.org For example, studies on A549 cells have explored the inhibition of the Nrf2-mediated defense mechanism to sensitize cells to cisplatin (B142131) and the role of the Jak2/Stat3 signaling pathway in chemoresistance. nih.govnih.gov Given the known activity of BBIAs on signaling cascades and apoptosis, the A549 cell line represents a relevant and important model for future mechanistic investigations into this compound's potential as an anticancer agent.
Table 3: Cytotoxic Activity of Cissampentine A
| Compound | Tumor Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Cissampentine A | HCT-8 (Human Colon) | 8.97 µM | researchgate.netresearchgate.netresearchgate.net |
Investigation in Other Relevant Mechanistic Animal Models (e.g., infectious disease models, inflammatory models, without human implications)
Preclinical animal models are indispensable for evaluating the in vivo efficacy and mechanisms of new therapeutic candidates. frontiersin.orgdiva-portal.org Based on the known in vitro anti-infective and the established anti-inflammatory properties of BBIAs, several animal models are relevant for future mechanistic studies of this compound. rsc.orgresearchgate.net
Infectious Disease Models: To investigate the in vivo relevance of this compound's anti-infective properties, established murine models of infection are utilized. mdpi.com The murine lung infection model, for instance, is crucial for assessing treatments for respiratory pathogens and can help in understanding pharmacokinetics and pharmacodynamics. diva-portal.orgmdpi.com Skin wound infection models, where biofilms are formed by bacteria like Staphylococcus aureus or Pseudomonas aeruginosa, are also highly relevant for testing new antibiofilm agents. nih.gov
Inflammatory Models: Given that BBIAs possess anti-inflammatory effects, animal models of inflammation are critical for mechanistic evaluation. rsc.orgnih.gov Chemically induced models, such as carrageenan-induced paw edema in rats, are standard for screening acute anti-inflammatory activity. slideshare.net For chronic inflammation, models of inflammatory bowel disease (IBD), such as DSS-induced colitis in mice, allow for the study of complex immune responses and tissue damage. frontiersin.orgirjournal.org Arthritis models, like the collagen-induced arthritis model in mice and rats, are also standard for evaluating anti-inflammatory and immunomodulatory effects. nih.govcriver.com These models would be instrumental in determining if the in vitro activities of this compound translate to in vivo efficacy and in elucidating the underlying physiological mechanisms.
Structure Activity Relationship Sar Studies of Cissampentin
Correlating Structural Features of Cissampentin with Molecular Target Affinity
The affinity of bisbenzylisoquinoline alkaloids for their molecular targets is intricately linked to their complex three-dimensional structure. This structure is characterized by two benzylisoquinoline units linked by one or more ether bridges, creating a rigid macrocyclic system. For BBIQ alkaloids, the stereochemistry at the chiral centers, typically C-1 and C-1', plays a pivotal role in determining biological activity.
Studies on various BBIQ alkaloids have demonstrated that the spatial arrangement of the aromatic rings and the substituent groups dictates the interaction with target proteins. For instance, in the context of P-glycoprotein inhibition, the presence of an 18-membered ring formed by two ether linkages is considered essential for activity. nih.gov The specific conformation adopted by the molecule influences its ability to fit into the binding pocket of a target.
In a study on the antiadipogenic activity of BBIQ alkaloids, it was found that a 1R,1′S configuration significantly enhanced the inhibitory effect on lipid accumulation by downregulating the PPARγ receptor. acs.org This highlights the importance of stereochemistry in target recognition and binding. While the specific molecular targets of this compound are not fully elucidated, the general principles of BBIQ alkaloid interactions suggest that its affinity will be highly dependent on its stereochemical configuration and the spatial presentation of its functional groups. A molecular docking study on alkaloids from Cissampelos pareira showed that compounds like insulanoline and warifteine exhibited strong binding to the SGLT2 protein, suggesting potential molecular targets for BBIQ alkaloids. nih.gov
Identification of Key Pharmacophoric Elements for Observed Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For bisbenzylisoquinoline alkaloids, several key pharmacophoric features have been identified through various studies. These generally include:
Aromatic Rings: The two benzylisoquinoline systems provide multiple aromatic rings that can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the binding sites of target proteins.
Hydrogen Bond Acceptors/Donors: The oxygen atoms in the ether linkages and methoxy (B1213986) groups, as well as the nitrogen atoms in the isoquinoline (B145761) rings, can act as hydrogen bond acceptors. Hydroxyl groups, if present, can serve as both hydrogen bond donors and acceptors. A pharmacophore model developed for antioxidant BBIQ alkaloids identified two hydrogen bond acceptors and one aromatic feature as crucial. aip.org
Basic Nitrogen Atoms: The tertiary amine groups in the isoquinoline moieties are typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding site.
A theoretical study on BBIQ alkaloids as calcium channel blockers proposed a pharmacophore model that included two aromatic ring systems at a specific distance and a basic side chain. lew.ro These features are common to the BBIQ class and are present in the structure of this compound, suggesting their importance for its biological activities.
SAR Analysis of this compound Analogues and Derivatives
Direct and extensive SAR studies on a wide array of this compound analogues are limited in the available literature. However, research on other BBIQ alkaloids provides a framework for predicting how structural modifications to this compound might affect its activity.
Studies on BBIQ alkaloids have revealed important structural determinants for various biological activities:
Antimalarial Activity: The stereochemistry at C-1′ has been shown to be a critical factor for activity against resistant malaria strains. hilarispublisher.com The nature of the substituents on the aromatic rings also influences potency.
NF-kappa B Inhibition: The suppressive potency of BBIQ alkaloids is influenced by substitutions at the 7- and 12-positions. epa.gov Specifically, bisbenzylisoquinoline structures with two ether bridges, forming an 18-membered ring, appear to be more effective than those with a single ether bridge. epa.gov
P-glycoprotein Inhibition: The presence of the 18-membered ring formed by two ether linkages is indispensable for inhibitory activity. nih.gov The stereochemistry of the molecule also plays a significant role in determining the potency of P-glycoprotein inhibition. nih.gov
An enantiomer of this compound, cissampentine A, along with other new BBIQ alkaloids, was isolated from Cyclea tonkinensis. In vitro studies of these compounds showed cytotoxic activity against the HCT-8 tumor cell line, indicating that even stereochemical changes can lead to significant biological effects. researchgate.net The table below summarizes the activity of some BBIQ alkaloids, providing a basis for inferring the potential impact of structural changes on this compound.
| Compound | Key Structural Feature | Observed Biological Activity | Reference |
| Tetrandrine (B1684364) | 18-membered ring, specific stereochemistry | Strong P-glycoprotein inhibitor, antimalarial | nih.govwho.int |
| Isotetrandrine | Stereoisomer of Tetrandrine | Strong NF-kappa B inhibitor | epa.gov |
| Fangchinoline | BBIQ alkaloid | P-glycoprotein inhibitor, antimalarial | nih.govwho.int |
| Berbamine (B205283) | BBIQ alkaloid | P-glycoprotein inhibitor | nih.gov |
| Cissampentine A | Enantiomer of this compound | Cytotoxicity against HCT-8 tumor cell line | researchgate.net |
This table is for illustrative purposes and is based on findings from various studies on BBIQ alkaloids.
Optimization of Molecular Interactions through Structural Modifications
The optimization of a lead compound like this compound involves making structural modifications to enhance its interaction with the molecular target, thereby improving its potency, selectivity, and pharmacokinetic properties. Based on the general SAR principles of BBIQ alkaloids, several strategies could be employed for the optimization of this compound:
Modification of Substituents: Altering the substituents on the aromatic rings, such as the methoxy groups, could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity. For example, replacing methoxy groups with other functionalities like hydroxyl or halogen groups could introduce new hydrogen bonding or halogen bonding interactions. pharmacophorejournal.com
Stereochemical Control: The synthesis of different stereoisomers of this compound would be a critical step in exploring the optimal three-dimensional arrangement for target binding. As seen with other BBIQ alkaloids, the stereochemistry at C-1 and C-1' is often a key determinant of activity. acs.orghilarispublisher.com
Alteration of the Macrocyclic Ring: Modifying the size and flexibility of the macrocyclic ring formed by the ether linkages could impact the conformational freedom of the molecule and its ability to adapt to the binding site. However, studies suggest that the 18-membered ring with two ether bridges is often crucial for certain activities. nih.govepa.gov
Introduction of New Functional Groups: The addition of new functional groups at specific positions could create new interaction points with the target protein. For instance, adding a group capable of forming a covalent bond could lead to irreversible inhibition, which can be advantageous in certain therapeutic contexts.
Computational methods such as molecular docking and molecular dynamics simulations can play a vital role in guiding these structural modifications. nih.gov By modeling the interaction of this compound analogues with potential target proteins, researchers can prioritize the synthesis of compounds that are most likely to exhibit improved biological activity.
Computational and in Silico Research of Cissampentin
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for elucidating the interactions between a ligand, such as Cissampentin, and its protein targets at an atomic level. frontiersin.orgnih.gov These methods help in predicting the binding affinity and stability of the protein-ligand complex, which are crucial for assessing the compound's potential as a therapeutic agent. frontiersin.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For the bisbenzylisoquinoline class of alkaloids, to which this compound belongs, molecular docking has been employed to identify potential biological targets. For instance, in a study investigating a polyherbal formulation containing Cissampelos pareira (a source of this compound), molecular docking was used to screen for inhibitory activity against the sodium-glucose cotransporter 2 (SGLT2) protein, a target in diabetes management. nih.govresearchgate.net The study revealed that several bioactive compounds, including alkaloids, showed strong binding to the SGLT2 protein. nih.govresearchgate.net Another study performed in silico molecular docking analysis of alkaloids isolated from the roots of Cissampelos pareira against the GABAA receptor, suggesting potential interactions with its active site residues. nih.govtandfonline.comresearchgate.net
In a study on the antimalarial potential of constituents from Cissampelos pareira, molecular docking revealed that bisbenzylisoquinolines, such as hayatinine and curine, exhibited significant interactions with several key enzymes of Plasmodium falciparum, including dihydrofolate reductase and cGMP-dependent protein kinase. researchgate.net Although this compound was not explicitly part of this particular docking study, the findings for structurally similar alkaloids suggest that this compound could also exhibit inhibitory activity against these malarial targets.
Molecular Dynamics Simulations: Following molecular docking, MD simulations are often performed to study the dynamic behavior of the protein-ligand complex over time. nih.gov These simulations provide insights into the stability of the binding, conformational changes in the protein and ligand, and the role of solvent molecules. frontiersin.org For a dynamic protein complex, MD simulations can reveal transitions between different configurations, highlighting the role of interactions like salt bridges and hydrogen bonds. nih.gov While specific MD simulation studies on a this compound-protein complex are not extensively documented, the general methodology involves creating a simulation box with explicit solvent and ions, applying a force field to describe the atomic interactions, and running the simulation for a sufficient duration to observe the system's behavior under physiological conditions. nih.govresearchgate.net The stability of the complex can be assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.
| Compound/Alkaloid Class | Protein Target | Docking Score (kcal/mol) | Potential Therapeutic Area | Reference |
|---|---|---|---|---|
| Alkaloids from C. pareira | GABAA Receptor | Not Specified | Neurodevelopmental Malfunctions, Anesthesia | nih.govtandfonline.comresearchgate.net |
| Hayatinine | P. falciparum Dihydrofolate Reductase | -6.983 | Malaria | researchgate.net |
| Curine | P. falciparum Dihydrofolate Reductase | -6.237 | Malaria | researchgate.net |
| Hayatinine | P. falciparum cGMP-dependent Protein Kinase | -6.652 | Malaria | researchgate.net |
| Curine | P. falciparum cGMP-dependent Protein Kinase | -7.158 | Malaria | researchgate.net |
| Bioactives from a Polyherbal Formulation (including C. pareira) | SGLT2 Protein | Strong Binding Reported | Diabetes | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activities. columbiaiop.ac.innih.gov These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. columbiaiop.ac.innih.gov
The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). A crucial step in QSAR modeling is the selection of a relevant subset of these descriptors that have the most significant correlation with the biological activity of interest. researchgate.net
The general form of a QSAR equation is: Biological Activity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)
A critical aspect of QSAR modeling is rigorous validation to ensure the robustness and predictive power of the developed model. mdpi.com This involves both internal and external validation techniques.
Internal Validation: This process assesses the stability of the model using the training set data. Common methods include leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The quality of the internal validation is often judged by the cross-validated R-squared (Q²) value.
External Validation: This involves using an external test set of compounds that were not used in the model development to evaluate the model's ability to predict the activity of new chemical entities. The predictive R-squared (R²pred) is a common metric for external validation. nih.gov
In the aforementioned study on bisbenzylisoquinoline alkaloids, the QSAR model for antimalarial activity demonstrated good statistical significance with a high R² value of 0.8845 and a Q² value of 0.7942, indicating a robust and predictive model. nih.gov Y-randomization is another validation technique where the biological activity data is randomly shuffled to ensure that the developed model is not due to chance correlation. nih.gov
| Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.8845 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. |
| Q² (Cross-validated R²) | 0.7942 | A measure of the predictive ability of the model, determined by cross-validation. |
| Number of Compounds | 22 | The total number of bisbenzylisoquinoline alkaloids in the dataset. |
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel chemical scaffolds with the potential to interact with a specific biological target. nih.govmdpi.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.gov
The process of ligand-based pharmacophore modeling typically involves the following steps:
Selection of a training set: A diverse set of molecules with known biological activity (both active and inactive) is chosen. nih.gov
Conformational analysis: A set of low-energy conformations is generated for each molecule in the training set.
Feature identification and model generation: Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the active molecules are identified and used to create a pharmacophore model. computabio.com
Model validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nuvisan.comals-journal.com This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active.
While specific pharmacophore models for this compound are not widely reported, studies on related bisbenzylisoquinoline alkaloids have demonstrated the utility of this approach. For example, the identification of bisbenzylisoquinoline alkaloids as potential antiviral agents against the Zika virus suggests that this chemical scaffold can serve as a useful pharmacophore for further investigation and development of new antiviral drugs. nih.gov Virtual screening of compound libraries using a pharmacophore derived from a known active bisbenzylisoquinoline alkaloid could lead to the discovery of novel, structurally diverse compounds with similar biological activities.
In Silico Prediction of Mechanistic Pathways and Target Identification
In silico methods play a crucial role in predicting the potential mechanistic pathways of a compound and identifying its molecular targets. evotec.comnuvisan.com These approaches can range from analyzing large-scale biological data to using the chemical structure of a compound to infer its targets.
One approach to target identification is through "guilt-by-association," where if a compound is structurally similar to other molecules with known targets, it is inferred that the new compound may share some of those targets. Given that this compound is a bisbenzylisoquinoline alkaloid, its potential targets can be inferred from the known activities of this class of compounds. For example, various bisbenzylisoquinoline alkaloids have been shown to possess antimalarial, anticancer, and antiviral properties, suggesting that this compound may act on pathways related to these diseases. nih.govnih.govdipterajournal.com
Another powerful in silico approach is reverse docking or target fishing, where a compound is docked against a large library of protein structures to identify potential binding partners. The results are then ranked based on docking scores and other parameters to prioritize potential targets for experimental validation.
Furthermore, analyzing the results of cellular assays in conjunction with computational tools can help to elucidate mechanistic pathways. For instance, if a compound shows anti-inflammatory effects in a cell-based assay, computational pathway analysis tools can be used to identify signaling pathways that are likely to be modulated by the compound. For alkaloids from Cissampelos pareira, in silico molecular docking has suggested potential interactions with the GABAA receptor and SGLT2 protein, pointing towards possible mechanisms of action in the central nervous system and in metabolic diseases, respectively. nih.govnih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netacs.org DFT calculations can provide valuable information about the electronic properties of a compound, including its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). mdpi.complos.org This information is crucial for understanding the reactivity of a molecule and its potential interactions with biological targets.
For complex molecules like this compound, DFT calculations can be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate electronic properties: Determine properties such as the electrostatic potential, which can indicate regions of the molecule that are likely to engage in electrostatic interactions with a receptor.
Analyze frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can be related to the molecule's stability and reactivity.
Analytical Methodologies in Cissampentin Research
Advanced Chromatographic Techniques for Quantification in Complex Biological Matrices (e.g., in vitro assay samples, animal tissues)
Chromatographic methods are fundamental for separating and quantifying Cissampentin and related alkaloids from intricate biological matrices, such as plasma, tissue homogenates, and samples from in vitro assays. jyoungpharm.org The complexity of these samples necessitates high-resolution separation techniques to isolate the analyte of interest from endogenous components.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of this compound and its analogues due to its exceptional sensitivity and specificity. nih.govnih.gov This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov
In a typical workflow, an extract from a biological matrix is injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system. The system uses a column, often a reversed-phase C18 column, to separate the compounds based on their physicochemical properties. researchgate.net A gradient mobile phase, for instance, consisting of methanol (B129727) and aqueous ammonium (B1175870) acetate, is commonly used to elute the compounds. airs.org.in
Following separation, the eluent is directed into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the parent ion corresponding to the compound of interest (e.g., this compound) is selected. This parent ion is then fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and allows for accurate quantification, even at very low concentrations. tandfonline.com
Research on alkaloids from Cissampelos species provides a clear precedent for this application. For example, LC-MS/MS has been successfully developed to identify and quantify related bisbenzylisoquinoline alkaloids, such as warifteine and methylwarifteine, in infusions of Cissampelos sympodialis. tandfonline.comresearchgate.net Similarly, UPLC-ESI-qTOF-MS/MS has been employed to identify these alkaloids in fractions tested for antiviral activity. frontiersin.orgnih.gov The parent ion for magnoflorine, another related alkaloid, is detected at an m/z of 342.17, with key fragment ions used for confirmation. nih.gov This established methodology is directly applicable to the development of robust assays for pharmacokinetic and biodistribution studies of this compound in various biological tissues. nih.govnih.gov
Table 1: Example LC-MS/MS Parameters for Alkaloid Detection in Cissampelos
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | ACQUITY UPLC system coupled to a XEVO-G2XSQTOF mass spectrometer | frontiersin.orgnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govfrontiersin.org |
| Analysis Mode | Tandem Mass Spectrometry (MS/MS) or MSE | frontiersin.orgnih.gov |
| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Gradient of Methanol and 0.05% aqueous (Et)₃N | researchgate.net |
| Detection | UV and Mass Spectrometry | researchgate.net |
While this compound itself is a non-volatile alkaloid, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in characterizing the chemical environment from which it is extracted. Plants like Cissampelos pareira produce a wide array of volatile organic compounds (VOCs) that constitute their unique aromatic and chemical profile. colab.ws Analyzing these volatile metabolites is important for quality control of the raw plant material and for identifying compounds that may interfere with extraction and purification processes.
In this technique, volatile compounds from the plant material (e.g., leaves, roots) are collected, often using headspace solid-phase microextraction (HS-SPME). researchgate.netresearchgate.net The collected volatiles are then introduced into a gas chromatograph, which separates the components based on their boiling points and interaction with the GC column's stationary phase. google.com As the separated compounds elute from the column, they are ionized and detected by a mass spectrometer, which provides a mass spectrum for each compound, allowing for its identification by comparison to spectral libraries. researchgate.net GC-MS has been used to identify the VOCs in various plant extracts, including those studied alongside C. pareira. researchgate.netresearchgate.net
High-Throughput Screening (HTS) Assay Development and Validation
High-Throughput Screening (HTS) is a drug discovery process involving the automated testing of large numbers of compounds to identify those with activity against a specific biological target. researchgate.net Extracts from Cissampelos pareira, and by extension the alkaloids it contains like this compound, are subjected to HTS to discover and validate potential therapeutic activities, such as antiviral or antidiabetic effects. nih.govnih.govsid.ir
The development of an HTS assay involves several key steps:
Target Identification: A biological target relevant to a disease (e.g., a viral enzyme, a cellular receptor) is chosen. jst.go.jp
Assay Design: A robust and reproducible assay is designed to measure the activity of the compound on the target. This can be a biochemical assay (measuring enzyme activity) or a cell-based assay (measuring a cellular response). research-solution.com
Miniaturization and Automation: The assay is miniaturized, typically to a 96-, 384-, or 1536-well plate format, and automated using robotics to handle the large number of samples. researchgate.net
Screening and Data Analysis: The compound library (containing extracts or pure compounds like this compound) is screened, and the resulting data is analyzed to identify "hits"—compounds that show the desired activity. nih.gov
For instance, extracts from C. pareira have been evaluated in HTS campaigns to identify inhibitors of the dengue virus. nih.govresearchgate.netrsisinternational.org Such screens often use cell-based assays that measure viral replication or cytotoxicity. researchgate.netnih.gov Similarly, computational HTS, or virtual screening, has been used to predict the interaction of compounds from C. pareira, including this compound, with targets like the SGLT2 protein. nih.govresearchgate.net
Spectroscopic Methods for Real-time Mechanistic Monitoring
Spectroscopic techniques are invaluable for the structural elucidation of newly isolated compounds and for monitoring chemical reactions in real-time. jyoungpharm.orgresearchgate.net For this compound research, methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming its bisbenzylisoquinoline structure. researchgate.net
Beyond structural analysis, real-time spectroscopic monitoring, particularly using mid-infrared (IR) spectroscopy (e.g., React-IR), allows researchers to track the progress of a chemical reaction by measuring changes in the concentration of reactants, intermediates, and products over time. optikinstruments.siresearchgate.net An ATR (Attenuated Total Reflection) probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals. optikinstruments.si This provides detailed kinetic and mechanistic data, helping to optimize reaction conditions. specac.com While specific real-time monitoring studies on this compound are not widely published, this methodology is standard for studying the synthesis or modification of complex natural products.
UV-Visible (UV-Vis) spectrophotometry is another spectroscopic method used for the characterization of Cissampelos pareira extracts. researchgate.netscite.ai By analyzing the UV-Vis spectrum of a methanolic extract, researchers can create a spectral profile or fingerprint. researchgate.net This profile, which shows characteristic absorption maxima, helps in the quality control of the plant material and can be used in conjunction with principal component analysis (PCA) to differentiate samples from different geographical origins. researchgate.netnveo.org
Table 2: Reported UV-Vis Absorption Maxima for Cissampelos Species Extracts
| Sample | Absorption Maxima (nm) | Source |
|---|---|---|
| C. pareira (Brazil) | 281, 357, 412, 665 | researchgate.net |
| C. pareira (Africa) | 275, 315, 411, 668 | researchgate.net |
Cell-Based Assay Development and Optimization
Cell-based assays are essential tools in this compound research for evaluating its biological activity and cytotoxicity in a physiologically relevant context. research-solution.comnih.gov These assays utilize living cells to measure responses to the compound, such as cell viability, proliferation, or inhibition of a specific cellular process like viral replication. frontiersin.orgnih.gov
Developing and optimizing a cell-based assay involves several considerations:
Cell Line Selection: The choice of cell line is critical and depends on the biological question. For example, Vero cells are commonly used for viral infectivity assays, while specific cancer cell lines (e.g., A-498) are used for cytotoxicity screening. frontiersin.orgresearchgate.net
Endpoint Measurement: A quantifiable endpoint is chosen to measure the effect of the compound. Common endpoints include cell viability, which can be measured using assays like the MTT assay that assesses metabolic activity, or by measuring ATP levels. nih.gov For antiviral studies, endpoints can include plaque reduction assays or quantitative PCR to measure viral load. sid.ir
Assay Validation: The assay is validated to ensure it is robust, reproducible, and sensitive. This includes determining key parameters like the half-maximal inhibitory concentration (IC50) for efficacy or the cytotoxic concentration (CC50) for toxicity. nih.govresearchgate.net
In the context of Cissampelos, cell-based assays have been crucial. The antiviral activity of bisbenzylisoquinoline alkaloids from C. sympodialis was determined by measuring the reduction in Zika virus titer in infected Vero cells. nih.gov The antidiabetic potential of C. pareira extracts was evaluated in part by assessing their effect on the viability of A-498 kidney cells. researchgate.net Furthermore, the antioxidant properties of leaf extracts have been evaluated through in vitro assays measuring their ability to protect cells from oxidative damage. researchgate.net
Future Research Directions and Unanswered Questions for Cissampentin
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of bisbenzylisoquinoline alkaloids (BIAs) like Cissampentin is a complex process involving multiple enzymatic steps. While the general pathway originates from L-tyrosine, the specific enzymes and intermediate steps leading to the diverse array of BIA structures are not fully characterized. researchgate.net The biosynthesis of BIAs involves several branch pathways, including those for aporphine (B1220529), benzophenanthridine, morphinan, protoberberine, and bisbenzylisoquinoline alkaloids, all stemming from a common pathway derived from L-tyrosine. researchgate.net
Future research should focus on identifying and characterizing the novel enzymes responsible for the specific couplings and modifications that result in the this compound molecule. Key areas of investigation include:
Identifying Cytochrome P450 (CYP) Enzymes: Enzymes from the CYP80 family are known to be crucial in BIA biosynthesis, catalyzing C-O and C-C coupling reactions. maxapress.commdpi.com Studies on the sacred lotus (B1177795) (Nelumbo nucifera) have identified specific CYP80 enzymes (NnCYP80A, NnCYP80Q1, NnCYP80Q2) responsible for creating bisbenzylisoquinoline and aporphine scaffolds from the precursor (S)-N-methylcoclaurine. researchgate.netmaxapress.commdpi.com Similar investigations into Cissampelos pareira could uncover the specific CYP80s involved in this compound synthesis.
Characterizing O-methyltransferases (OMTs) and N-methyltransferases (NMTs): These enzymes play a vital role in modifying the alkaloid backbone, and their specific substrates and products in the this compound pathway are yet to be determined. mdpi.com
Pathway Engineering: Once novel enzymes are identified, they can be utilized in synthetic biology platforms. exlibrisgroup.com Engineering yeast or other microbial hosts to express the biosynthetic pathway for this compound could enable sustainable and scalable production, overcoming the limitations of extraction from plant sources. nih.gov This approach has been successfully used to produce other BIAs like guattegaumerine (B1218701) and berbamunine (B191780) in yeast. exlibrisgroup.comnih.gov
Unraveling the complete biosynthetic pathway will not only deepen our understanding of plant biochemistry but also provide tools for producing this compound and novel analogues through biotechnological methods. mdpi.com
Discovery and Validation of Undiscovered Molecular Targets
While extracts of Cissampelos pareira have shown a range of biological activities, the specific molecular targets of its constituent compounds, including this compound, are largely unknown. ijraset.comijlbpr.com Research has demonstrated anti-inflammatory, analgesic, antipyretic, and antiviral effects of the plant extract. nih.govnih.gov A critical area of future research is to move from the activity of a complex extract to the specific mechanism of action of isolated compounds like this compound.
A study using a multi-omics approach on Cissampelos pareira revealed that its activity might be linked to the modulation of the estrogen receptor alpha (ERα). biorxiv.orgresearchgate.net Molecular docking analyses predicted that 38 different molecules in the plant extract could bind to ERα. biorxiv.orgresearchgate.net This suggests a potential, yet unconfirmed, target for this compound.
Future validation studies should include:
Target-based screening: Testing this compound directly against a panel of known receptors, enzymes, and signaling proteins to identify primary binding partners. nih.gov
Affinity chromatography and proteomics: Using this compound as a molecular probe to isolate its binding partners from cell lysates, followed by mass spectrometry to identify these proteins.
In silico modeling: Computational docking studies can predict interactions between this compound and various protein targets, guiding experimental validation. actascientific.com For instance, molecular docking has been used to screen secondary metabolites from Cissampelos pareira against COVID-19-related protein targets. actascientific.com
Identifying the specific molecular targets is essential for understanding the pharmacological effects of this compound and for guiding the development of any potential therapeutic applications. ijraset.com
Development of Advanced Synthetic Strategies for Complex Analogues
The structural complexity of bisbenzylisoquinoline alkaloids makes their total synthesis and the generation of analogues a significant chemical challenge. routledge.com However, creating analogues is crucial for structure-activity relationship (SAR) studies, which can help to optimize bioactivity and reduce potential toxicity. nih.gov
Several strategies can be employed to develop advanced synthetic routes for this compound analogues:
Diverted Total Synthesis (DTS): This strategy involves modifying a total synthesis route at various stages to branch out and create a library of related compounds. rsc.orgresearchgate.net
Function-Oriented Synthesis (FOS): This approach prioritizes the synthesis of analogues that retain the key functional elements responsible for biological activity, rather than focusing on recreating the entire complex natural product structure. nih.gov
Modular Synthesis: Developing a modular approach where the different isoquinoline (B145761) units and the linking bridges can be synthesized separately and then combined would allow for greater flexibility in creating diverse analogues. This has been explored for the synthesis of tetrandrine (B1684364) and isotetrandrine, involving key steps like N-acyl Pictet-Spengler condensations and Ullmann couplings. researchgate.net
Blending Synthesis and Biosynthesis: Combining chemical synthesis with enzymatic transformations can provide an efficient path to complex analogues. routledge.com For example, a synthetic precursor could be fed to an engineered microorganism containing specific biosynthetic enzymes to complete the synthesis.
Successful synthesis of novel analogues of related bisbenzylisoquinoline alkaloids like tetrandrine and cycleanine (B150056) has already been reported, demonstrating the feasibility of these approaches. nih.govworktribe.com These studies provide a foundation for developing synthetic routes to this compound analogues to explore their therapeutic potential. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Insight
To holistically understand the biological effects of this compound, an integrated multi-omics approach is indispensable. rsc.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound. omicstutorials.comfrontiersin.org Such approaches can reveal complex interactions and regulatory networks that would be missed by single-omic studies. rsc.org
Recent studies on Cissampelos pareira have already demonstrated the power of this strategy. A multi-omics framework combining transcriptomics and connectivity mapping was used to probe the molecular basis of the herb's traditional uses. biorxiv.orgresearchgate.net This study linked the plant's effects to the downregulation of estrogen response pathways and identified potential connections to antiviral responses. researchgate.net
Future research integrating multi-omics data for this compound should aim to:
Generate Integrated Knowledge Networks: Combine different layers of omics data to create networks that can predict the components of the biosynthetic pathway and the compound's mechanism of action. rsc.org
Identify Biomarkers: Use multi-omics data to discover robust biomarkers associated with the response to this compound. omicstutorials.com
Elucidate System-Level Effects: Move beyond single-target identification to understand how this compound affects entire biological systems and pathways. nih.gov
This integrative approach is crucial for translating traditional knowledge into modern, evidence-based science and for uncovering the full biological context of this compound's activity. mdpi.comamazonaws.com
Exploration of Synergistic Effects with Other Investigational Agents
The constituents of medicinal plants often work in concert, producing synergistic effects where the combined activity is greater than the sum of the individual parts. biorxiv.org This principle can be extended to combining isolated natural products like this compound with other therapeutic agents. Investigating these combinations could reveal enhanced efficacy or the ability to overcome drug resistance.
Studies on Cissampelos pareira extracts have already shown synergistic effects:
An extract of the plant demonstrated a synergistic antipyretic effect when combined with paracetamol. nih.govgoogle.com
The extract also showed synergistic antimicrobial effects with conventional antibiotics like Ciprofloxacin and Cefotaxime. researchgate.net
In the context of malaria, the related bisbenzylisoquinoline alkaloid tetrandrine shows a striking synergistic effect with chloroquine (B1663885), reversing drug resistance. hilarispublisher.com
Future research should systematically explore the synergistic potential of pure this compound. This would involve:
High-Throughput Combination Screening: Testing this compound in combination with libraries of known drugs and investigational agents against various disease models (e.g., cancer cell lines, microbial pathogens).
Mechanism of Synergy: Investigating how this compound interacts with other agents at a molecular level. For example, it might inhibit a drug efflux pump, making a cancer cell more susceptible to a chemotherapy agent. hilarispublisher.comnih.gov
Preclinical In Vivo Studies: Validating promising synergistic combinations found in vitro in relevant animal models to assess their efficacy and safety. mdpi.com
Exploring synergistic combinations is a promising strategy to unlock new therapeutic possibilities for this compound, potentially by enhancing the efficacy of existing drugs or overcoming resistance. mdpi.com
Innovations in Preclinical Model Systems for Mechanistic Study
To accurately evaluate the biological activity and mechanism of action of this compound, innovative and relevant preclinical models are required. scielo.br While traditional cell culture and animal models provide valuable initial data, more advanced systems can offer deeper insights. nih.gov
Future preclinical studies of this compound should incorporate:
Three-Dimensional (3D) Cell Cultures: Organoids and spheroids better mimic the complex microenvironment of human tissues compared to standard 2D cell cultures, providing a more physiologically relevant context for testing. nih.gov
Organ-on-a-Chip Models: These microfluidic devices contain living cells in a system that simulates the structure and function of human organs, allowing for more accurate prediction of a compound's effects. hilarispublisher.com
Humanized Animal Models: For studying specific human targets or diseases, animal models can be genetically engineered to express human genes or to have a humanized immune system.
Carcinogen-Induced and Xenograft Models: For anticancer research, these established animal models are crucial for evaluating in vivo efficacy and understanding the impact on tumor growth in a living organism. mdpi.com
The selection of appropriate preclinical models is critical for generating reliable data that can be translated into clinical settings. mdpi.comscielo.br These advanced models will be instrumental in dissecting the complex pharmacology of this compound.
Addressing Resistance Mechanisms in Preclinical Models
Drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. nih.govdipterajournal.com For any compound with therapeutic potential, it is crucial to understand and address potential mechanisms of resistance. Bisbenzylisoquinoline alkaloids have been investigated for their ability to overcome multidrug resistance (MDR), particularly in cancer. nih.gov
The primary mechanism of MDR often involves the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic agents from the cell. nih.govacs.org Several bisbenzylisoquinoline alkaloids, such as tetrandrine, fangchinoline, and hernandezine, have been shown to inhibit P-gp, thereby resensitizing resistant cancer cells to chemotherapy. nih.govacs.org
Future research on this compound should include:
Screening in Resistant Models: Evaluating the activity of this compound in preclinical models (e.g., cancer cell lines) that have been engineered to be resistant to standard drugs.
Investigating P-gp Inhibition: Directly testing whether this compound can inhibit the function of P-gp and other ABC transporters.
Combination Therapy to Reverse Resistance: Assessing the ability of this compound to restore the efficacy of conventional drugs in resistant models, similar to the synergistic effects observed with tetrandine and chloroquine in malaria. hilarispublisher.com
Identifying Novel Resistance Mechanisms: For any observed resistance to this compound itself, studies should be conducted to elucidate the underlying molecular changes, which could involve target mutation or activation of bypass signaling pathways. malariaworld.org
Understanding the interplay between this compound and drug resistance mechanisms is a critical step in evaluating its potential as either a direct therapeutic agent or as a combination therapy partner to combat resistance. uni-muenchen.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
